Hydrolyzed caseins

Descripción general

Descripción

Hydrolyzed casein proteins are highly purified proteins available in isolate form and have a high degree of hydrolysis . They are the predigested protein formulation par excellence in clinical nutrition, both in terms of digestibility, speed of absorption, and nitrogen retention, compared to all dairy-derived protein supplements . They contain all the 20 amino acids necessary for the most efficient protein synthesis .

Synthesis Analysis

During hydrolysis, the degree of hydrolysis in the casein hydrolysates increased rapidly in the initial 20 minutes, reached a plateau after 45 minutes, and then kept relatively constant for the rest of the hydrolysis . The relative percentage of the released peptides with molecular weight of over 50 kD significantly decreased with hydrolyzation, while those with MW of 30–50 kD and below 20 kD increased significantly .

Molecular Structure Analysis

The contents of α-helix and β-turn in the hydrolysates increased compared to the original casein . Moreover, the molecular flexibilities of the casein hydrolysates, estimated by the ratio of α-helix to β-structure, were lower than that of the original casein protein .

Chemical Reactions Analysis

The emulsifying properties generally showed improvements after hydrolysis . The DPPH free radical scavenging activity, reducing power, and inhibition of linoleic acid autoxidation were significantly enhanced after appropriate hydrolysis, while metal ion chelating effects were slightly attenuated .

Physical and Chemical Properties Analysis

At the studied conditions, papain and trypsin were more effective in hydrolyzing NaCas than pancreatin . The solubility of NaCas at acidic pH was improved, becoming pH-independent after 24h hydrolysis .

Aplicaciones Científicas De Investigación

Immunomodulatory Effects : Hydrolyzed caseins have shown potential in modulating immune responses. A study by Sütaş et al. (1996) found that bovine caseins hydrolyzed with enzymes from Lactobacillus casei GG suppressed lymphocyte proliferation, suggesting a role in downregulating hypersensitivity reactions to ingested proteins in food allergies.

Antigenicity and Physical Properties : Mahmoud et al. (1992) investigated the effects of enzymatic hydrolysis of casein on its antigenicity and physical properties. Their findings indicate significant antigenicity loss in hydrolyzed casein, suggesting its potential use in hypoallergenic formulas and therapeutic applications (Mahmoud, Malone, & Cordle, 1992).

Antimicrobial Properties : A study by Li Xing-min (2006) highlighted the antimicrobial effects of casein hydrolysates, especially against Staphylococcus aureus and Escherichia coli, indicating their potential in developing new antimicrobial agents or preservatives (Li Xing-min, 2006).

Peptide Transport and Proteolytic Pathways : Research by Kunji et al. (1995) on Lactococcus lactis showed that transport of casein-derived peptides by the oligopeptide transport system is crucial in the proteolytic pathway, highlighting its significance in microbial protein metabolism (Kunji et al., 1995).

Hypoallergenic Properties for Oral Immunotherapy : Hydrolyzed casein retains immunogenicity while reducing antigenicity, showing promise in peptide-based oral immunotherapy for cow's milk allergy, as indicated by a study by Ueno et al. (2018) (Ueno et al., 2018).

ACE-Inhibitory Peptides : Hydrolyzed bovine caseins have been shown to yield ACE-inhibitory peptides, suggesting their utility in developing functional foods for cardiovascular health, as per research by Corrons et al. (2017) (Corrons et al., 2017).

Antimicrobial Peptides in Food and Pharmaceutical Industries : Casein hydrolysates have been investigated for their antimicrobial activities, indicating their potential applications in food preservation and pharmaceuticals. This was explored in a study by Arruda et al. (2012) (Arruda et al., 2012).

Modification of Protein Structure and Functionality : Wang et al. (2013) studied the relationship between enzymatic hydrolysis and structural changes in casein, highlighting the enhancement of functional properties of proteins through hydrolysis (Wang et al., 2013).

Antidiabetic and Antioxidant Activities : Casein hydrolysates have shown potential in antidiabetic and antioxidant activities, as investigated by Megrous et al. (2020), providing insights for their application in functional foods and therapeutics (Megrous et al., 2020).

Deer Repellent for Reforestation : Kimball et al. (2008) demonstrated that hydrolyzed casein can be an effective deer repellent, contributing to the field of wildlife management and conservation (Kimball et al., 2008).

Mecanismo De Acción

Target of Action

Hydrolyzed caseins primarily target the angiotensin I-converting enzyme (ACE) . ACE plays a crucial role in the regulation of blood pressure in the human body . The peptides derived from the enzymatic hydrolysis of caseins have inhibitory activity towards ACE, thus exhibiting anti-hypertensive potential .

Mode of Action

The enzyme caseinase is secreted out of the cells into the surrounding media, catalyzing the breakdown of casein, a milk protein, into small peptides and individual amino acids . These are then taken up by the organism for energy use or as building material . The this compound interact with ACE, inhibiting its activity and thus exerting an anti-hypertensive effect .

Pharmacokinetics

The pharmacokinetics of this compound involve their absorption, distribution, metabolism, and excretion (ADME). They pass directly and almost instantly from the intestine to the muscles . The exact ADME properties of this compound and their impact on bioavailability are still under investigation.

Result of Action

The hydrolysis of casein results in the formation of peptides with antioxidant activity . These peptides can inhibit lipid oxidation through multiple pathways, including inactivation of reactive oxygen species, scavenging free radicals, chelation of pro-oxidative transition metals, and reduction of hydroperoxides . Moreover, the peptides derived from this compound have been shown to enhance physical performance and endurance, stimulate protein synthesis during and after exercise, accelerate muscle recovery, and reduce delayed onset muscle soreness .

Action Environment

The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other substances . For instance, at temperatures higher than 110 °C, phosphoseryl residues of caseins can be partially hydrolyzed . Furthermore, the pH and enzyme concentration significantly influence the production of calcium-chelating peptides . Understanding these factors can help optimize the hydrolysis process and enhance the functional properties of this compound.

Safety and Hazards

Hydrolyzed casein may cause slight transient irritation . Material may cause slight irritation on prolonged or repeated contact . A large dose may have the following effects: diarrhea, nausea, vomiting . Exposure to dust at high concentrations may have the following effects: irritation of nose, throat, and respiratory tract .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Hydrolyzed caseins play a significant role in biochemical reactions. They interact with various enzymes, proteins, and other biomolecules. For instance, in a study, it was found that this compound prepared using microbial proteases demonstrated enhanced calcium-chelating properties and potent anti-diabetic activity .

Cellular Effects

This compound have profound effects on various types of cells and cellular processes. They influence cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex and multifaceted. They exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are being conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound are involved in various metabolic pathways. They interact with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

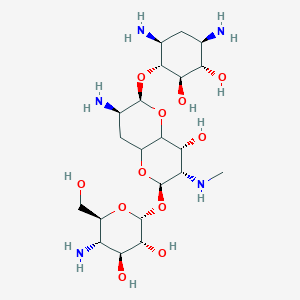

IUPAC Name |

5-amino-2-[[7-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41N5O11/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31/h5-21,26-32H,2-4,22-25H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNUGFQTQHRASN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41N5O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860545 | |

| Record name | 5-Amino-2-({7-amino-6-[(4,6-diamino-2,3-dihydroxycyclohexyl)oxy]-4-hydroxy-3-(methylamino)octahydropyrano[3,2-b]pyran-2-yl}oxy)-6-(hydroxymethyl)oxane-3,4-diol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Casein hydrolysate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

65072-00-6 | |

| Record name | Caseins, hydrolyzates | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caseins, hydrolyzates | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

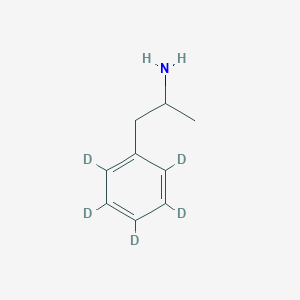

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

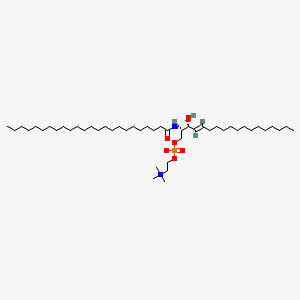

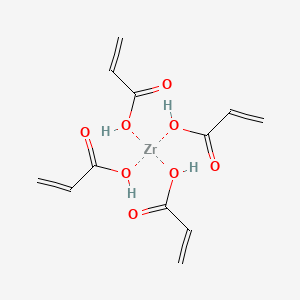

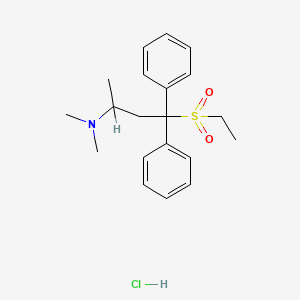

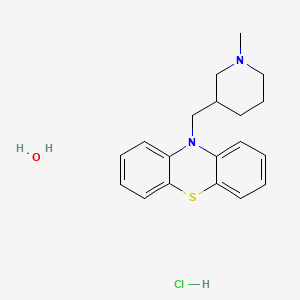

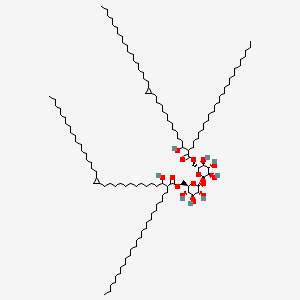

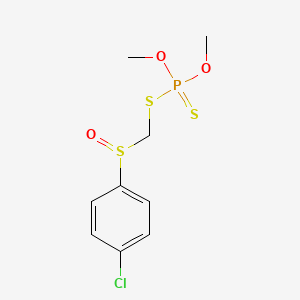

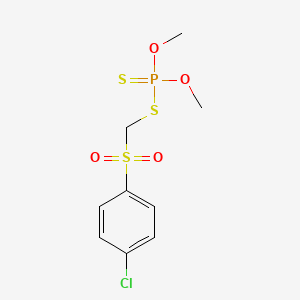

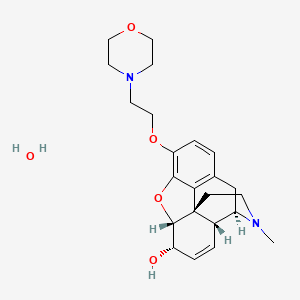

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.